5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide is a heterocyclic compound that combines a benzothiazole ring with a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the furan ring: This involves the cyclization of appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It is used in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with specific signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide include:
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has a thiazole ring instead of a benzothiazole ring.
5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: This compound has a phenyl ring attached to the benzothiazole ring.
5-bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a tert-butyl group instead of a furan ring .
Properties
CAS No. |
765285-30-1 |
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Molecular Formula |
C13H9BrN2O2S |
Molecular Weight |
337.19 g/mol |
IUPAC Name |
5-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-15-9-3-2-8(6-11(9)19-7)16-13(17)10-4-5-12(14)18-10/h2-6H,1H3,(H,16,17) |
InChI Key |
HBUCVXKBBXGWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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